Boc-Ser-Otbu
Overview
Description
Boc-Ser-Otbu is a derivative of the amino acid serine12. It has been commercially used as an ergogenic supplement, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage1.
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as Boc-Ser-Otbu, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O3. Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used3. The Boc group is stable towards most nucleophiles and bases3.
Molecular Structure Analysis
The molecular weight of Boc-Ser-Otbu is 261.3214. Its molecular formula is C12H23NO514.
Chemical Reactions Analysis
The Boc group in Boc-Ser-Otbu is stable towards most nucleophiles and bases3. This stability allows for an orthogonal protection strategy using a base-labile protection group such as Fmoc3.
Physical And Chemical Properties Analysis
Boc-Ser-Otbu is a solid substance2. It is white to off-white in color1. It should be stored at 4°C and protected from light1. In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month1.
Scientific Research Applications
Peptide Synthesis : Boc-Ser-Otbu has been used in the synthesis of peptides, such as in the study by Hoogerhout et al. (2010) where it was utilized for preparing a heptapeptide corresponding to bovine pancreatic ribonuclease (Hoogerhout, Schattenkerk, & Kerling, 2010).
Cardioprotective Agent : A novel tetrapeptide derivative including Boc-Ser-Otbu, named PEP1261, demonstrated cardioprotective properties in isoproterenol-induced myocardial necrosis in rats, as researched by Manikandan et al. (2002) (Manikandan et al., 2002).
Opioid Receptor Studies : Rónai et al. (1995) utilized a peptide containing Boc-Ser-Otbu to study its properties as a delta-opioid receptor-selective competitive antagonist (Rónai et al., 1995).
Anti-inflammatory Agent : The peptide PEP1261, containing Boc-Ser-Otbu, showed potential as an anti-inflammatory agent in research focusing on neutrophil function by Meera et al. (1999) (Meera, Anand, Ramesh, & Puvanakrishnan, 1999).
Peptidomimetics Research : Roques (1992) discussed the application of Boc-Ser-Otbu in the field of peptidomimetics, particularly in relation to opioid receptors (Roques, 1992).
Treatment of Arthritis : Kumar et al. (2004) explored the use of a peptide containing Boc-Ser-Otbu for treating adjuvant-induced arthritis in rats (Kumar et al., 2004).
Inhibition of Apoptosis : Kumar et al. (2006) examined the effect of a tetrapeptide derivative (PEP1261) containing Boc-Ser-Otbu on inhibiting nitric oxide and caspase-3 mediated apoptosis in synovial fibroblasts (Kumar et al., 2006).
Proteasome Inhibition : Ma et al. (2011) synthesized and studied peptide aldehyde derivatives including Boc-Ser(OBzl)-Leu-Leucinal for their activity in inhibiting 20S proteasome (Ma et al., 2011).
Screening Organotin Compounds : Liu et al. (2017) applied a method combining surface-enhanced Raman spectroscopy with solid-phase microextraction for screening organotin compounds, relevant in environmental and toxicological studies (Liu et al., 2017).
Drug and Gene Delivery Research : Rowe-Rendleman et al. (2014) discussed the application of novel materials, including peptides, in drug and gene delivery to the posterior segment of the eye (Rowe-Rendleman et al., 2014).
Safety And Hazards
Boc-Ser-Otbu should be handled in a well-ventilated place5. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided5. The formation of dust and aerosols should be avoided5. It is recommended to use personal protective equipment and wear chemical impermeable gloves5.
Future Directions
As a derivative of the amino acid serine, Boc-Ser-Otbu has potential for further research and development in the field of ergogenic supplements1. However, more studies are needed to fully understand its properties and potential applications.
properties
IUPAC Name |
tert-butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)17-9(15)8(7-14)13-10(16)18-12(4,5)6/h8,14H,7H2,1-6H3,(H,13,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNZHQVMWJPBPI-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427062 | |
Record name | Boc-Ser-Otbu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ser-Otbu | |
CAS RN |
7738-22-9 | |
Record name | Boc-Ser-Otbu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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